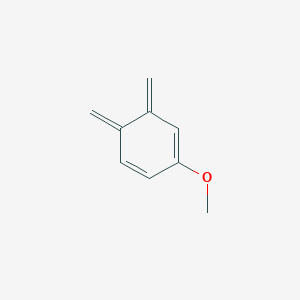
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexa-1,3-diene, featuring methoxy and dimethylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexa-1,3-diene with methoxy and dimethylidene groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
Scientific Research Applications
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: The parent compound without the methoxy and dimethylidene substituents.
2-Methoxycyclohexa-1,3-diene: A similar compound with only the methoxy group.
5,6-Dimethylidenecyclohexa-1,3-diene: A compound with only the dimethylidene groups.
Uniqueness
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methoxy and dimethylidene groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
94632-32-3 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-methoxy-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C9H10O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H2,3H3 |
InChI Key |
VZWGVNDGKLOZSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C)C(=C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


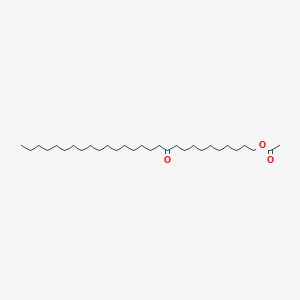


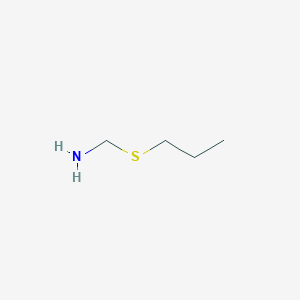

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

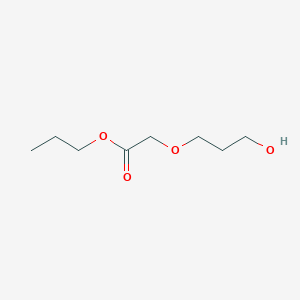

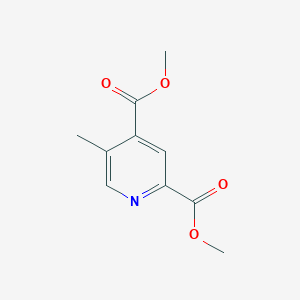
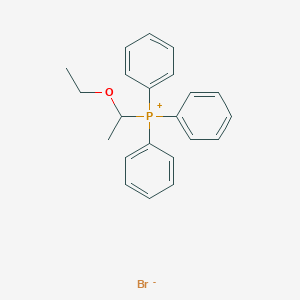
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)

